molecular formula C16H16ClF2NO B1139106 S 2101

S 2101

Cat. No.: B1139106
M. Wt: 311.75 g/mol
InChI Key: CTSUZAFTJVLOIX-SBKWZQTDSA-N
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Description

S 2101 is a chemical compound known for its role as an inhibitor of lysine-specific demethylase 1 (LSD1). This enzyme is involved in the demethylation of histone proteins, which play a crucial role in the regulation of gene expression. By inhibiting LSD1, this compound can influence various biological processes, making it a valuable tool in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S 2101 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The key steps include:

    Formation of the cyclopropane ring: This is achieved through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor.

    Introduction of the phenylmethoxy group: This step involves the reaction of the cyclopropane intermediate with a phenylmethoxy reagent under controlled conditions.

    Addition of the difluorophenyl group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:

Chemical Reactions Analysis

Types of Reactions

S 2101 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

S 2101 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and studies.

    Biology: Employed in the study of gene expression and epigenetic regulation due to its role as an LSD1 inhibitor.

    Medicine: Investigated for its potential therapeutic applications in diseases where LSD1 plays a role, such as cancer.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

S 2101 is unique in its high selectivity and potency as an LSD1 inhibitor. Similar compounds include:

These compounds share similar mechanisms of action but differ in their potency, selectivity, and specific applications. This compound stands out due to its high inhibition activity and selectivity for LSD1 over other enzymes .

Properties

IUPAC Name

(1R,2S)-2-(3,5-difluoro-2-phenylmethoxyphenyl)cyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2NO.ClH/c17-11-6-13(12-8-15(12)19)16(14(18)7-11)20-9-10-4-2-1-3-5-10;/h1-7,12,15H,8-9,19H2;1H/t12-,15+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTSUZAFTJVLOIX-SBKWZQTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=C(C(=CC(=C2)F)F)OCC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1N)C2=C(C(=CC(=C2)F)F)OCC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the environmental impact of bitumen emulsions according to ÖNORM S 2101?

A1: ÖNORM this compound, which categorizes hazardous waste, has been revised to include specific criteria for environmental hazards []. A toxicological study was conducted on four bitumen emulsions (two cationic and two anionic) to assess their potential environmental risks. Results showed that these emulsions were either not harmful or only slightly harmful to aquatic life (bacteria, fish, and daphnia) and had a low water hazard classification []. Therefore, the study concluded that bitumen emulsions, as tested, pose a minimal risk to the environment.

Q2: Are there any potential risks associated with nail polish ingredients?

A2: While not directly related to this compound, one of the provided research papers investigates the toxicity of nail polishes containing chemicals known as the "toxic-trio" []. This research highlights that certain ingredients in nail polish can be harmful to living organisms, as demonstrated by the death of crickets exposed to nail polish in a controlled environment []. This underscores the importance of understanding the potential toxicity of chemicals used in everyday products.

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